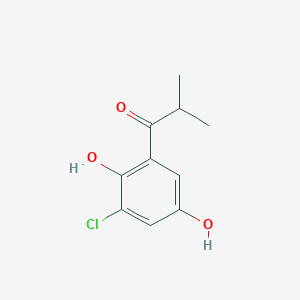
1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one is an organic compound with a unique structure that includes a chloro-substituted phenyl ring and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chloro-2,5-dihydroxybenzaldehyde with a methylating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, while the chloro group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloro-2,5-dihydroxyphenyl)ethanone
- 3-Chloro-2,5-dihydroxybenzaldehyde
- 3-Chloro-2,5-dihydroxybenzoic acid
Uniqueness: 1-(3-Chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and chloro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918310-93-7 |
|---|---|
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
1-(3-chloro-2,5-dihydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11ClO3/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,12,14H,1-2H3 |
Clé InChI |
UGHYVYKZUVXHCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=C(C(=CC(=C1)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


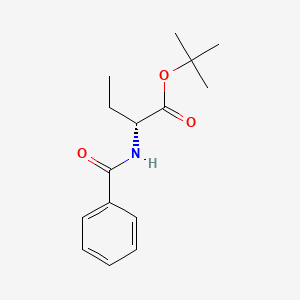
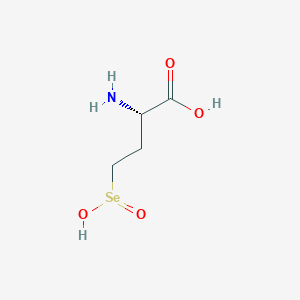
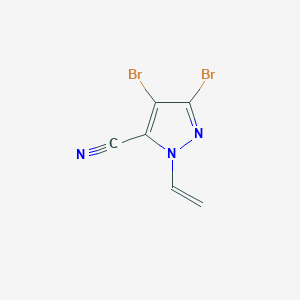
![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
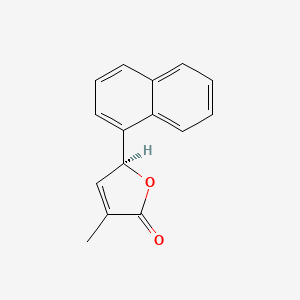

![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)

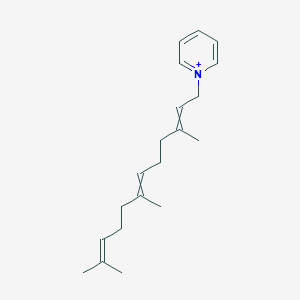
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)

![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
